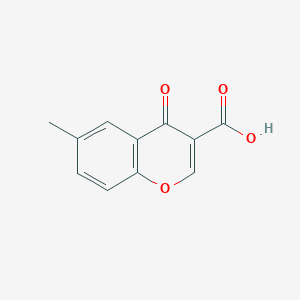![molecular formula C17H18BrN3O B1597594 4-ブロモ-2-{[(1-プロピル-1H-ベンゾイミダゾール-2-イル)アミノ]メチル}フェノール CAS No. 384351-72-8](/img/structure/B1597594.png)
4-ブロモ-2-{[(1-プロピル-1H-ベンゾイミダゾール-2-イル)アミノ]メチル}フェノール
説明
Molecular Structure Analysis
The molecular formula of this compound is C17H18BrN3O . The InChI code is 1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14 (15)20-17 (21)19-11-12-10-13 (18)7-8-16 (12)22/h3-8,10,22H,2,9,11H2,1H3, (H,19,20) . The Canonical SMILES is CCCN1C2=CC=CC=C2N=C1NCC3=C (C=CC (=C3)Br)O .Physical And Chemical Properties Analysis
The molecular weight of this compound is 360.2 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass is 359.06332 g/mol . The Topological Polar Surface Area is 50.1 Ų .科学的研究の応用
医薬品化学:抗菌剤
この化合物のベンゾイミダゾールコアは、その抗菌作用で知られています . ベンゾイミダゾールの誘導体、特に当該化合物に見られるようなブロモ置換基を持つものは、黄色ブドウ球菌や結核菌などのさまざまな細菌株に対して阻害作用を示すことが報告されています . これは、特に抗生物質耐性の上昇を考慮すると、新しい抗菌剤の開発における可能性を示唆しています。
工業用途:腐食防止
ベンゾイミダゾール誘導体は、腐食防止剤としての役割も認識されています . これらは金属上に保護膜を形成し、腐食性物質による損傷を防ぎます。この用途は、パイプラインや海洋構造物など、金属部品が厳しい環境にさらされる産業にとって極めて重要です。
環境科学:分析研究
環境科学では、この化合物の誘導体を分析化学で用いて、環境サンプル中の汚染物質を調べたり、環境中で発生する化学反応を監視したりすることができます . このような化合物の高純度と特定の反応性により、正確な測定と分析に適しています。
生化学研究:酵素阻害
ベンゾイミダゾール部分は、ヌクレオチドと構造的に似ており、酵素と相互作用してその活性を潜在的に阻害することができます . この特性は、酵素阻害剤が代謝経路や疾患メカニズムの研究に使用される生化学研究において重要です。
材料科学:半導体研究
ベンゾイミダゾール構造を持つ化合物は、半導体研究におけるn型ドーパントとして使用されています . これらは、有機薄膜トランジスタなどのデバイスのパフォーマンスを向上させることができる有機エレクトロニクスにおいて特に有用です。
分析化学:クロマトグラフィー
分析化学では、このような化合物は、クロマトグラフィー法における標準品または試薬として役立ちます . これらの独自の化学特性により、複雑な混合物の分離と定量に使用することができ、これは製薬および化学産業にとって不可欠です。
作用機序
Mode of Action
It is likely that the compound interacts with its targets through the benzimidazole moiety, a heterocyclic aromatic organic compound that is a part of many pharmaceutical drugs . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
Benzimidazole derivatives are known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Result of Action
Given the wide range of activities associated with benzimidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the benzimidazole moiety can bind to enzyme active sites, potentially inhibiting or modulating their activity. This compound has been shown to interact with enzymes such as kinases and proteases, affecting their catalytic functions. Additionally, the phenol group can form hydrogen bonds with amino acid residues in proteins, further influencing their structure and function .
Cellular Effects
The effects of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases, leading to altered phosphorylation states and downstream signaling events. It also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of various genes. Furthermore, 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol can impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol involves several key interactions at the molecular level. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions. For instance, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, preventing substrate phosphorylation. Additionally, the benzimidazole moiety can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. The phenol group can also participate in redox reactions, influencing cellular oxidative stress levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol can change over time. This compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including altered gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity .
Metabolic Pathways
4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound .
Transport and Distribution
The transport and distribution of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. These factors play a critical role in determining the pharmacokinetics and therapeutic potential of this compound .
Subcellular Localization
The subcellular localization of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its binding interactions and post-translational modifications. For example, the benzimidazole moiety can target this compound to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .
特性
IUPAC Name |
4-bromo-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)19-11-12-10-13(18)7-8-16(12)22/h3-8,10,22H,2,9,11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHQUMYYTLJGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361848 | |
| Record name | 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384351-72-8 | |
| Record name | 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B1597513.png)

![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)

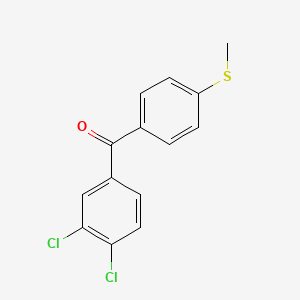
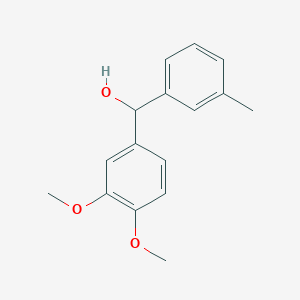

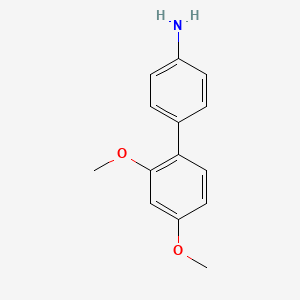

![2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597526.png)
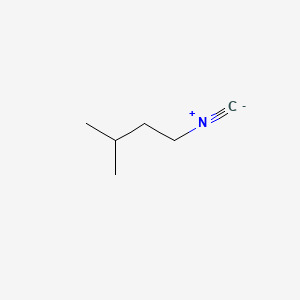
![3'-Methyl[1,1'-biphenyl]-4-amine](/img/structure/B1597528.png)
